N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide
CAS No.: 1193390-68-9
Cat. No.: VC2811335
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193390-68-9 |
|---|---|
| Molecular Formula | C9H17N3O2 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h14H,2-6H2,1H3,(H2,10,12)(H,11,13) |
| Standard InChI Key | CBLJEYJLFMHXKX-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)NC1(CCCCC1)/C(=N/O)/N |
| SMILES | CC(=O)NC1(CCCCC1)C(=NO)N |
| Canonical SMILES | CC(=O)NC1(CCCCC1)C(=NO)N |
Introduction
N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide is an organic compound characterized by its unique structural features, which include a cyclohexyl ring bonded to an acetamide group through a hydroxycarbamimidoyl moiety. This compound is notable for its potential applications in organic synthesis and biological research due to its reactivity and interactions with biological molecules.
Synthesis of N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide
The synthesis of this compound typically involves multi-step reactions that require careful control over conditions such as temperature and pH to ensure high yield and purity. The choice of reagents and solvents significantly influences the efficiency of the synthesis.
Synthesis Steps:
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Formation of Key Intermediates: This involves the preparation of necessary precursors, which are then combined under specific conditions.
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Reaction Conditions: Controlled temperatures and specific catalysts are often required to achieve the desired product with high purity.
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Purification Methods: Techniques such as recrystallization or chromatography may be used to purify the final product.
Types of Reactions:
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Nucleophilic Substitution: Involves the replacement of a leaving group by a nucleophile.
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Electrophilic Addition: Involves the addition of an electrophile to a double or triple bond.
Biological Applications and Mechanism of Action
The hydroxycarbamimidoyl group in N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide is capable of forming hydrogen bonds with various biomolecules, potentially modulating their functions. This property makes it a versatile candidate for both synthetic and biological applications.
Potential Biological Activities:
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Enzyme Inhibition: The compound may interact with enzymes, influencing their activity.
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Receptor Binding: It could bind to receptors, affecting cellular signaling pathways.
Research Findings and Applications
Research on N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide is ongoing, with a focus on its role as a building block in organic chemistry and its potential biological activities. It has been referenced in scientific literature and patent applications, indicating interest in its properties and applications.
Data Table: Comparison of Related Compounds
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